5(4H)-Isoxazolone, 3-phenyl-

Nonlinear Optics Second Harmonic Generation Crystal Engineering

Researchers needing a heterocyclic scaffold for nonlinear optics or medicinal chemistry often face supply inconsistencies and ambiguous tautomer purity. This 3-phenyl-5-isoxazolone (CAS 1076-59-1) provides a reliable, high-purity solution: • NLO Performance: Enables acentric crystal growth with SHG intensities 1-3× the OH1 benchmark [Local Evidence]. • Drug Discovery: Direct precursor to HNE inhibitors with IC50 values as low as 20 nM, and tyrosinase inhibitors 2.6× more potent than kojic acid [Local Evidence]. • Supply Assurance: Consistent ≥98% purity (HPLC) with ambient-temperature shipping from globally stocked hubs.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1076-59-1
Cat. No. B093340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Isoxazolone, 3-phenyl-
CAS1076-59-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C(=NOC1=O)C2=CC=CC=C2
InChIInChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyIHKNLPPRTQQACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5(4H)-isoxazolone Overview


3-Phenyl-5(4H)-isoxazolone (CAS 1076-59-1) is an organic heterocyclic compound featuring a five‑membered isoxazolone ring fused with a phenyl substituent. It is characterized by a molecular formula of C9H7NO2, a molecular mass of 161.16 g/mol, and a melting point of 151–152 °C [1]. The compound exhibits tautomerism between CH and NH forms in solution, which influences its reactivity and biological activity [2]. It serves as a key building block in medicinal chemistry for the synthesis of bioactive derivatives and as an electron‑acceptor moiety in nonlinear optical materials [3].

Material DesignSHG‑active crystal engineering
ChromophoreHigh‑β electron acceptor building block
Med Chem ScaffoldEnzyme inhibitor core (HNE, tyrosinase)

Why Generic Substitution Is Not Advisable


Isoxazolone derivatives are not interchangeable due to pronounced differences in tautomeric equilibria, electronic properties, and resulting performance in specific applications. For instance, 3-phenyl‑5‑isoxazolone exists as a mixture of CH and NH tautomers in solution, whereas 3‑methyl‑5‑isoxazolone derivatives exhibit distinct crystal packing and nonlinear optical behavior [1][2]. Furthermore, the phenyl substituent confers a specific electron‑acceptor strength that directly impacts molecular hyperpolarizability values relative to alternative acceptors such as 4‑nitrophenyl [3]. Substituting with a closely related analog (e.g., 3‑methyl‑5‑isoxazolone) without verifying the target assay or material performance would risk altered biological activity, reduced SHG intensity, or unpredictable synthetic outcomes.

Tautomer

CH/NH equilibrium profile differs from 3‑methyl analogs; may alter crystallization and SHG response.

Acceptor

Electron‑withdrawing strength not matched by 4‑nitrophenyl; β values may drop 2‑3×.

Scaffold

Isoxazolone substitution pattern dictates tautomer‑dependent isomer access; HNE potency may not replicate.

Quantitative Evidence Against Key Comparators


Superior SHG in 3‑Phenyl vs. 3‑Methyl Derivatives

In a comparative study of isoxazolone‑based crystals, 3‑phenyl‑5‑isoxazolone derivatives exhibited significantly enhanced second harmonic generation (SHG) intensities relative to the benchmark crystal OH1. Four acentric 3‑phenyl‑5‑isoxazolone‑based crystals (PDI, PTI, PFI, PMI‑(I)) showed SHG intensities 1 to 3 times that of OH1 under 2.09 μm excitation, whereas 3‑methyl‑5‑isoxazolone‑based compounds failed to crystallize in noncentrosymmetric space groups and were not viable for SHG applications [1].

SHG vs. Methyl Analogs
Head‑to‑head
3‑phenyl crystals: 1–3× SHG intensity of OH1 under 2.09 µm
Supports non‑centrosymmetric crystal selection
3‑methyl analogs failed to crystallize in SHG‑active space groups
Nonlinear Optics Second Harmonic Generation Crystal Engineering

Enhanced Electron Acceptor vs. 4‑Nitrophenyl

Conjugated push‑pull polyenes employing 3‑phenyl‑5‑isoxazolone as the electron acceptor exhibit significantly larger first molecular hyperpolarizabilities (β) than those using the conventional 4‑nitrophenyl acceptor. For a representative polyene chain, the β value for the 3‑phenyl‑5‑isoxazolone‑based chromophore was reported to be approximately 2–3 times greater than that of the 4‑nitrophenyl analog [1].

β vs. 4‑Nitrophenyl
Head‑to‑head
β(3‑phenyl acceptor) ≈ 2–3× β(4‑nitrophenyl)
Enables higher electro‑optic response design
EFISH measurements in solution
Nonlinear Optics Chromophore Design Hyperpolarizability

Tautomer-Driven HNE Inhibition Potency

3‑Phenyl‑5‑isoxazolone serves as the core scaffold for a series of HNE inhibitors where tautomerism yields two distinct isomer classes (2‑NCO and 5‑OCO). The 2‑NCO derivatives, derived from the 3‑phenyl‑5‑isoxazolone framework, exhibit IC50 values in the nanomolar range (20–70 nM), whereas the 5‑OCO isomers are markedly less potent. Molecular modeling indicates that the 2‑NCO isomer adopts a favorable orientation for nucleophilic attack by Ser195, while the 5‑OCO isomer is sterically hindered [1].

HNE Inhibition
Head‑to‑head
IC₅₀ = 20–70 nM (2‑NCO isomers)
Reported nanomolar HNE inhibitor context
5‑OCO isomers >100 nM; tautomer‑dependent
Medicinal Chemistry Enzyme Inhibition Human Neutrophil Elastase

Tyrosinase Inhibition Outperforms Kojic Acid

Derivatives of 3‑phenyl‑5(4H)‑isoxazolone bearing a (Z)‑β‑phenyl‑α,β‑unsaturated carbonyl scaffold demonstrate superior tyrosinase inhibition compared to the reference compound kojic acid. Specifically, compound 1m (IC50 = 14.62 ± 1.38 μM) and compound 1c (IC50 = 32.08 ± 2.25 μM) exhibit lower IC50 values than kojic acid (IC50 = 37.86 ± 2.21 μM) in a mushroom tyrosinase assay [1].

Tyrosinase Inhibition
Head‑to‑head
1m IC₅₀ = 14.62 µM; 1c IC₅₀ = 32.08 µM
Reported potency vs. kojic acid (37.86 µM)
Mushroom tyrosinase assay; scaffold‑dependent
Tyrosinase Inhibition Melanogenesis Cosmeceuticals

Unique Synthesis via Phenylpropiolic Acid Route

While many isoxazolones are prepared from β‑keto esters, 3‑phenyl‑5‑isoxazolone can be synthesized directly and exclusively from phenylpropiolic acid under alkaline conditions. In contrast, related acetylenic nitriles yield 3‑amino‑5‑phenylisoxazole under identical conditions, demonstrating a chemoselective divergence that is specific to the carboxylic acid substrate [1].

Selective Synthesis
Cross‑study
Phenylpropiolic acid → exclusive 3‑phenyl‑5‑isoxazolone
Method avoids amino‑isoxazole byproducts
Alkaline hydroxylamine, ambient conditions
Organic Synthesis Heterocycle Preparation Synthetic Methodology

Application Scenarios Based on Quantitative Differentiation


Nonlinear Optical Crystals with High SHG

3‑Phenyl‑5‑isoxazolone is the precursor of choice for synthesizing acentric crystals with second‑harmonic generation (SHG) intensities 1–3× that of the benchmark OH1 crystal. The phenyl substitution enables crystallization in noncentrosymmetric space groups, a property not observed for 3‑methyl‑5‑isoxazolone analogs [1]. This makes it essential for researchers fabricating frequency‑doubling devices, terahertz wave generators, and electro‑optic modulators.

High-β Chromophores for Electro-Optics

When incorporated as an electron acceptor in donor–acceptor chromophores, 3‑phenyl‑5‑isoxazolone confers first molecular hyperpolarizabilities (β) approximately 2–3× greater than those of chromophores using the 4‑nitrophenyl acceptor [1]. This quantitative advantage translates directly to enhanced electro‑optic coefficients in poled polymer films and improved performance in integrated photonic circuits. Procurement should prioritize this compound for projects targeting record‑high nonlinear optical responses.

HNE Inhibitor Development

The 3‑phenyl‑5‑isoxazolone scaffold is the starting point for accessing the 2‑NCO isomer class of HNE inhibitors, which achieve IC50 values as low as 20 nM. In contrast, the 5‑OCO isomers derived from the same core are significantly less potent [1]. This differentiation is critical for medicinal chemists optimizing HNE inhibitors for inflammatory diseases; generic substitution with a different isoxazolone would likely forfeit the nanomolar potency window.

Tyrosinase Inhibitors for Skin Lightening

Derivatization of 3‑phenyl‑5(4H)‑isoxazolone yields (Z)‑benzylidene compounds with tyrosinase inhibition IC50 values as low as 14.62 μM, outperforming the reference inhibitor kojic acid (IC50 = 37.86 μM) by 2.6‑fold [1]. This quantifiable potency advantage positions the 3‑phenyl‑5(4H)‑isoxazolone core as a superior scaffold for cosmetic and therapeutic melanogenesis inhibitors.

Application
Selection Property
Validation Focus
SHG‑active crystal engineering
Non‑centrosymmetric crystallization tendency
Powder SHG vs. OH1 benchmark; space group confirmation
High‑β chromophore synthesis
Electron acceptor strength (hyperpolarizability)
EFISH β comparison; acceptor substituent benchmarking
HNE inhibitor development
Tautomer‑dependent 2‑NCO isomer access
IC₅₀ profiling; molecular docking analysis
Tyrosinase inhibition studies
(Z)‑benzylidene scaffold derivatization
Mushroom tyrosinase IC₅₀; comparator benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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